molecular formula C17H19N3O2 B14428392 Benzeneacetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]- CAS No. 85208-68-0

Benzeneacetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]-

Cat. No.: B14428392
CAS No.: 85208-68-0
M. Wt: 297.35 g/mol
InChI Key: BRRWNQVSNMLBOP-UHFFFAOYSA-N
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Description

Benzeneacetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]- is a complex organic compound that belongs to the class of amides This compound is characterized by the presence of a benzene ring, an acetamide group, and a dimethylamino phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]- typically involves the reaction of 4-(dimethylamino)aniline with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of 2-3 hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Benzeneacetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzeneacetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzeneacetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzeneacetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]- is unique due to the presence of the dimethylamino phenyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

85208-68-0

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]carbamoyl]-2-phenylacetamide

InChI

InChI=1S/C17H19N3O2/c1-20(2)15-10-8-14(9-11-15)18-17(22)19-16(21)12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H2,18,19,21,22)

InChI Key

BRRWNQVSNMLBOP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)NC(=O)CC2=CC=CC=C2

Origin of Product

United States

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